molecular formula C17H20N2O3 B1386714 N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide CAS No. 1020960-86-4

N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide

Cat. No.: B1386714
CAS No.: 1020960-86-4
M. Wt: 300.35 g/mol
InChI Key: NPHDMJDCVRYVHS-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with both aromatic and aliphatic components, making it potentially interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-amino-2-methylbenzoic acid with 2-(2-methoxyphenoxy)propanoyl chloride in the presence of a base such as triethylamine.

    Purification: The crude product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting the amide to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are common.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its amide structure.

    Medicine: Could be explored for pharmaceutical properties, such as anti-inflammatory or analgesic effects.

    Industry: Possible use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The aromatic and amide groups could facilitate binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-2-methylphenyl)-2-(2-hydroxyphenoxy)-propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide is unique due to the presence of both methoxy and amino groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-10-13(18)8-9-14(11)19-17(20)12(2)22-16-7-5-4-6-15(16)21-3/h4-10,12H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHDMJDCVRYVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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